1,4-Dichlorohexafluoro-2-butene
Overview
Description
“1,4-Dichlorohexafluoro-2-butene” is a chemical compound with the molecular formula C4Cl2F6 . It has an average mass of 232.939 Da and a monoisotopic mass of 231.928131 Da .
Synthesis Analysis
The synthesis of “this compound” involves a three-step reaction :
- The gas-phase hydrogenation reaction from 1,1,1,4,4,4-hexafluoro-2-butyne to Z-HFO-1336mzz promoted by Pd + Bi/PAF (porous aluminium fluoride) catalyst .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented as a 2D Mol file or a computed 3D SD file .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are primarily the synthesis reactions mentioned above .
Physical and Chemical Properties Analysis
“this compound” has a density of 1.6±0.1 g/cm³, a boiling point of 81.6±40.0 °C at 760 mmHg, and a vapor pressure of 90.6±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 30.9±3.0 kJ/mol and a flash point of 8.1±20.8 °C . The index of refraction is 1.351, and it has a molar refractivity of 30.9±0.3 cm³ .
Scientific Research Applications
Gas-Phase Reactions
Research by Stevens and Spicer (1978) investigated the gas-phase reactions of nuclear recoil generated chlorine-38 atoms with 2,3-dichlorohexafluoro-2-butene. This study showed that these reactions predominantly result in chlorine for chlorine substitution, featuring geometrical isomerization. The isomeric identity of the reactant and the concentration of inert diluent present significantly influence the cis-trans branching ratios of the product (Stevens & Spicer, 1978).
Synthetic Routes Development
Zhang, Xiaoqing, and Quan (2016) developed a novel synthetic route for Z-1,1,1,4,4,4-hexafluoro-2-butene, which involves three-step reactions, including vapor-phase catalytic fluorination, liquid-phase dechlorination, and gas-phase hydrogenation. This method provides a potential approach for industrial production of the compound (Zhang, Xiaoqing, & Quan, 2016).
Safety and Hazards
Properties
IUPAC Name |
1,4-dichloro-1,1,2,3,4,4-hexafluorobut-2-ene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2F6/c5-3(9,10)1(7)2(8)4(6,11)12 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AERQHTTXGFFYIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)Cl)F)(C(F)(F)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2F6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396910 | |
Record name | 1,4-dichloro-1,1,2,3,4,4-hexafluorobut-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
360-88-3 | |
Record name | 1,4-Dichloro-1,1,2,3,4,4-hexafluoro-2-butene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=360-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-dichloro-1,1,2,3,4,4-hexafluorobut-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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